1,9-Dideoxyforskolin

Description

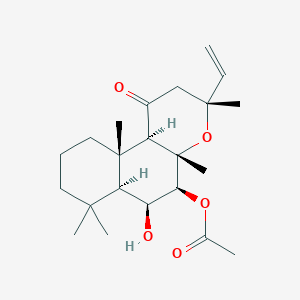

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMDXUDDJYAIB-SUCLLAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040384 | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64657-18-7 | |

| Record name | (-)-1,9-Dideoxyforskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-DIDEOXYFORSKOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAW710HWIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 1,9-Dideoxyforskolin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,9-Dideoxyforskolin is a structural analog of forskolin (B1673556), a widely used diterpene known for its potent activation of adenylyl cyclase. This guide provides a comprehensive overview of the mechanism of action of this compound, highlighting its primary role as a crucial negative control in cAMP signaling research. Furthermore, this document delves into its significant, yet often overlooked, cAMP-independent biological activities. Quantitative data from key experiments are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to offer a complete technical resource for the scientific community.

Core Mechanism of Action: Inactivity towards Adenylyl Cyclase

The principal characteristic of this compound is its inability to activate adenylyl cyclase.[1][2] Unlike its parent compound, forskolin, which directly stimulates most isoforms of adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound lacks this activity.[3] This makes it an indispensable tool for researchers to delineate the specific effects of cAMP-mediated signaling from other potential off-target effects of forskolin.

Studies have consistently demonstrated that while forskolin elicits a robust, dose-dependent increase in cAMP accumulation, this compound fails to do so.[4] In some systems, it has been shown to be completely ineffective in activating adenylyl cyclase.[5] This lack of activity is attributed to the absence of key hydroxyl groups present in the forskolin molecule that are critical for binding to and activating the catalytic subunit of adenylyl cyclase.

Data Presentation: Adenylyl Cyclase Activity

| Compound | Target | Action | Potency (EC50) | Reference |

| Forskolin | Adenylyl Cyclase | Activator | 4 µM (Rat brain) | [6] |

| 5-10 µM (Rat cerebral cortical membranes) | [7][8] | |||

| >50 µM (C6-2B cells) | [9] | |||

| This compound | Adenylyl Cyclase | Inactive Analog | Ineffective | [4][5] |

cAMP-Independent Mechanisms of Action

Despite its inactivity towards adenylyl cyclase, this compound is not biologically inert. It exhibits several notable cAMP-independent effects, primarily as an inhibitor of various membrane proteins.

Ion Channel Blockade

This compound has been identified as a blocker of both nicotinic acetylcholine (B1216132) receptors (nAChRs) and voltage-gated calcium channels.[10] This inhibitory action is independent of cAMP signaling.

-

Calcium Channel Inhibition: this compound inhibits voltage-activated calcium currents. This effect is not specific to a particular calcium channel subtype.

Data Presentation: Ion Channel Inhibition

| Compound | Target | Action | Potency | Reference |

| This compound | Voltage-gated Ca2+ Channels | Inhibitor | IC50: 54 µM | |

| Nicotinic Acetylcholine Receptors | Inhibitor | More potent than on Ca2+ channels | [10] | |

| Forskolin | Torpedo nAChR | Inhibitor | Ki: 6.5 µM | [11] |

| Mouse muscle nAChR | Inhibitor | Ki: 22 µM | [11] |

Inhibition of Glucose Transport

Data Presentation: Glucose Transporter Inhibition

| Compound | Target | Action | Potency (Ki) | Reference |

| This compound | Glucose Transporters | Inhibitor | N/A | [13] |

| Forskolin | GLUT1 | Inhibitor | 1.8 µM | [14] |

Experimental Protocols

Adenylyl Cyclase Activity Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity in comparison to forskolin.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Adenylyl Cyclase Reaction:

-

Incubate the membrane preparation with ATP (substrate), Mg2+ or Mn2+ (cofactors), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of forskolin or this compound to the reaction mixture.

-

Incubate at 30°C or 37°C for a defined period (e.g., 10-30 minutes).

-

-

cAMP Quantification:

-

Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or a lysis buffer from a commercial kit).

-

Quantify the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay [RIA] or enzyme-linked immunosorbent assay [ELISA]) or other detection methods such as fluorescence or luminescence-based assays.

-

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Activity

Objective: To measure the effect of this compound on nicotinic acetylcholine receptor and calcium channel currents.

Methodology:

-

Cell Preparation:

-

Use a cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with nAChR subunits or a neuronal cell line with endogenous calcium channels).

-

Plate the cells on glass coverslips for recording.

-

-

Electrophysiological Recording:

-

Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -70 mV).

-

-

Data Acquisition:

-

For nAChRs: Apply the agonist (e.g., acetylcholine) via a perfusion system to elicit an inward current. After establishing a stable baseline, co-apply the agonist with varying concentrations of this compound to measure the inhibitory effect.

-

For Calcium Channels: Elicit calcium currents by applying depolarizing voltage steps. After recording baseline currents, perfuse the cell with a solution containing this compound and repeat the voltage steps to determine the extent of current inhibition.

-

Cellular Glucose Uptake Assay

Objective: To measure the effect of this compound on cellular glucose uptake.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., adipocytes, muscle cells, or cancer cell lines) in appropriate media.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period.

-

-

Glucose Uptake Measurement:

-

Wash the cells to remove any existing glucose.

-

Incubate the cells with a solution containing a labeled glucose analog, such as 2-deoxy-D-[3H]glucose or a fluorescent glucose analog.

-

After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

-

Quantification:

-

Lyse the cells to release the intracellular contents.

-

If using a radiolabeled analog, measure the radioactivity in the cell lysate using a scintillation counter.

-

If using a fluorescent analog, measure the fluorescence using a plate reader or fluorescence microscope.

-

Normalize the uptake to the total protein content of the cell lysate.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Adenylyl cyclase signaling pathway activated by forsklin but not this compound.

Caption: cAMP-independent inhibitory actions of this compound.

Experimental Workflows

Caption: Workflow for an adenylyl cyclase activity assay.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound serves as a cornerstone tool in cellular signaling research, primarily due to its well-established inability to activate adenylyl cyclase. This property allows for the precise dissection of cAMP-dependent pathways when used in conjunction with its active analog, forskolin. However, researchers and drug development professionals must remain cognizant of its significant cAMP-independent activities, including the blockade of nicotinic acetylcholine receptors and voltage-gated calcium channels, as well as the inhibition of glucose transport. A thorough understanding of these dual characteristics of this compound is essential for the accurate interpretation of experimental results and for its effective application in the study of complex biological systems.

References

- 1. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound = 97 , solid 64657-18-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of forskolin and 1,9-dideoxy-forskolin on nicotinic receptor- and K+-induced responses in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forskolin acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forskolin alters acetylcholine receptor gating by a mechanism independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forskolin photoaffinity labels with specificity for adenylyl cyclase and the glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. D-Glucose, forskolin and cytochalasin B affinities for the glucose transporter Glut1. Study of pH and reconstitution effects by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

1,9-Dideoxyforskolin: A Technical Guide to its Interaction with Adenylyl Cyclase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,9-Dideoxyforskolin, a derivative of the labdane (B1241275) diterpene forskolin (B1673556), is a critical tool in cellular signaling research. Unlike its parent compound, this compound is biologically inactive as a direct stimulator of adenylyl cyclase. This lack of activity makes it an ideal negative control in experiments investigating the cyclic AMP (cAMP) signaling pathway, ensuring that observed effects are specifically due to adenylyl cyclase activation by forskolin. This guide provides a comprehensive overview of the adenylyl cyclase activity of this compound, including its mechanism of inaction, comparative data with forskolin, and detailed experimental protocols for assessing its effects.

Mechanism of Action: The Critical Role of Hydroxyl Groups

Adenylyl cyclase is a transmembrane enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cAMP. The activation of most adenylyl cyclase isoforms (I-VIII) by forskolin is a well-established mechanism for increasing intracellular cAMP levels.[1][2] This activation is highly dependent on the specific chemical structure of the forskolin molecule.

The key to forskolin's stimulatory activity lies in its hydroxyl groups, particularly at the C1 and C9 positions of the diterpene ring.[1] The C1-OH group is understood to form a crucial hydrogen bond with a valine residue within the catalytic subunit of adenylyl cyclase.[1] This interaction is a critical step in the conformational change that leads to enzyme activation.

This compound, as its name implies, lacks the hydroxyl groups at both the C1 and C9 positions.[1] The absence of the C1-OH group prevents the necessary hydrogen bonding for initiating the activation of the adenylyl cyclase enzyme.[1] Consequently, this compound is rendered ineffective as a direct activator of adenylyl cyclase.[1] While it may still bind to the enzyme due to hydrophobic interactions, it fails to induce the catalytic activity.[1]

Quantitative Data: A Comparative Analysis

The primary utility of this compound in research is as a negative control to forskolin.[3] As such, quantitative data on its adenylyl cyclase activity is predominantly characterized by a lack of stimulation. The following table summarizes the comparative activity of forskolin and this compound.

| Compound | Target | Assay System | Reported Activity | Reference |

| Forskolin | Adenylyl Cyclase Type I | EC50: 0.5 µM | MedchemExpress | |

| Forskolin | Adenylyl Cyclase | Rat Cerebral Cortical Membranes | EC50: 5-10 µM | [4][5] |

| Forskolin | Adenylyl Cyclase | Rat Brain | EC50: 4 µM | [6] |

| This compound | Adenylyl Cyclase | Various | Ineffective / Does not stimulate | [1][3] |

| This compound | Adenylyl Cyclase | Rat Adipocyte Membranes | No stimulation observed up to 100 µM |

Experimental Protocols: Measuring Adenylyl Cyclase Activity

The assessment of this compound's effect on adenylyl cyclase activity typically involves a direct measurement of cAMP production in response to the compound, often in parallel with forskolin as a positive control. The following is a generalized protocol based on common methodologies.

Preparation of Cellular Membranes

-

Cell Culture and Lysis: Grow cells of interest to confluency. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

-

Homogenization: Disrupt the cells using a Dounce homogenizer or sonication. The extent of lysis should be monitored by microscopy.

-

Membrane Isolation: Centrifuge the homogenate at a low speed to remove nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the cellular membranes.

-

Washing and Storage: Wash the membrane pellet with the lysis buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Membranes can be used immediately or stored at -80°C.

Adenylyl Cyclase Activity Assay

This protocol outlines the steps for measuring adenylyl cyclase activity.

Materials:

-

Prepared cellular membranes

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

-

ATP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine)

-

Phosphodiesterase inhibitor (e.g., 100 µM IBMX)

-

Forskolin stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

Test compounds (if applicable)

-

cAMP detection kit (e.g., ELISA, RIA, or fluorescence-based)

Procedure:

-

Thaw Membranes: Thaw the prepared membranes on ice.

-

Prepare Reagents: Prepare serial dilutions of forskolin and this compound in the assay buffer. The final DMSO concentration should be kept low (<1%) and consistent across all wells.

-

Assay Setup: In a 96-well plate, add the assay buffer, ATP regenerating system, and phosphodiesterase inhibitor to each well.

-

Add Compounds: Add the diluted forskolin, this compound, or vehicle control to the appropriate wells.

-

Pre-incubation: Pre-incubate the plate at 30°C or 37°C for 5-10 minutes.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the diluted membrane preparation to each well.

-

Incubation: Incubate the plate at 30°C or 37°C for 10-30 minutes with gentle agitation.

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

-

cAMP Detection: Quantify the amount of cAMP produced using a suitable detection method according to the manufacturer's instructions.

cAMP Detection Methods

Several methods are available for the quantification of cAMP:

-

Radioimmunoassay (RIA): A highly sensitive method based on the competition between unlabeled cAMP from the sample and a fixed amount of radiolabeled cAMP for a specific anti-cAMP antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent assay that uses an antibody or binding protein to detect cAMP.

-

Fluorometric and Spectrophotometric Assays: These methods involve enzymatic cascades where the final product is a fluorescent or colored compound, with its concentration proportional to the initial cAMP level.[7][8]

-

Radiometric Assay using [α-32P]ATP: This classic method involves incubating membranes with radiolabeled ATP and then separating the produced [32P]cAMP using chromatography.[9]

Visualizing the Molecular Interactions and Experimental Design

Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway, highlighting the direct activation by forskolin and the point of inaction for this compound.

Experimental Workflow for Assessing Adenylyl Cyclase Activity

This diagram outlines a typical workflow for determining the effect of a test compound on adenylyl cyclase activity.

Conclusion

This compound is an indispensable tool for the study of adenylyl cyclase signaling. Its inability to activate the enzyme, stemming from the lack of essential hydroxyl groups, provides a robust negative control for dissecting the specific effects of cAMP pathway activation by forskolin. Understanding the structural basis for its inactivity, coupled with rigorous experimental design, allows researchers to confidently attribute observed cellular responses to the modulation of adenylyl cyclase. This technical guide serves as a foundational resource for the effective application of this compound in research and drug development.

References

- 1. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Coleus forskohlii ≥97%, solid | 64657-18-7 [sigmaaldrich.com]

- 4. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Biological Activity of 1,9-Dideoxyforskolin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biological activity of 1,9-dideoxyforskolin, a key analog of the labdane (B1241275) diterpene, forskolin (B1673556). While forskolin is widely recognized as a potent activator of adenylyl cyclase (AC), this compound is primarily characterized by its lack of this activity, rendering it an invaluable tool as a negative control in cAMP signaling research.[1][2][3] However, its biological profile is not defined by inaction; emerging research has identified distinct, cAMP-independent activities, particularly its interaction with P-glycoprotein and its effects on ion channels. This guide synthesizes the current understanding of this compound's molecular interactions, presents available quantitative data, and details the experimental protocols used to elucidate its functions.

Core Biological Profile: An Inactive Analog in cAMP Signaling

The defining characteristic of this compound is its inability to activate most isoforms of adenylyl cyclase and, consequently, to elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6] This inactivity is attributed to the absence of hydroxyl groups at the 1α and 9α positions of the forskolin molecule, which are crucial for the activation of the catalytic domain of adenylyl cyclase.[4][7] Specifically, the hydroxyl group at the C1 position is essential for inducing the conformational change required for catalytic activity.[8][9]

While devoid of direct agonistic activity at adenylyl cyclase, studies have shown that this compound can still physically interact with the enzyme. It has been demonstrated to promote the assembly of the two catalytic subunits of adenylyl cyclase, C1 and C2, albeit with a lower efficacy than forskolin.[8][9] This suggests that while it can bind to the forskolin site, it fails to trigger the subsequent activation step.

Interestingly, a related analog, 7-deacetyl-1,9-dideoxyforskolin, has been shown to act as an inverse agonist at the adenylyl cyclase type 2 (AC2) isoform, reducing its basal activity.[10] This highlights the nuanced and isoform-specific interactions of forskolin analogs with adenylyl cyclase.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

| Target | Molecule | Assay Type | Cell/System | Parameter | Value | Reference(s) |

| Adenylyl Cyclase | This compound | Catalytic Activity | Recombinant AC1, AC2, AC5 | Efficacy (vs. Forskolin) | Ineffective agonist | [8] |

| 7-Deacetyl-1,9-dideoxyforskolin | Catalytic Activity | Recombinant AC2 | Activity | Inverse agonist | [10] | |

| Voltage-gated Ca2+ Channels | This compound | Fura-2 Microfluorimetry | Rat Cerebellar Granule Cells | IC50 (inhibition of KCl-induced Ca2+ influx) | 54 µM | [11] |

| This compound | Patch Clamp | Rat Cerebellar Granule Cells | % Inhibition of Ca2+ currents (at 100 µM) | 63% | [11] | |

| P-glycoprotein (P-gp) | This compound | Photoaffinity Labeling | SKVLB cell membranes | Inhibition of Photolabeling | More effective than forskolin | [1] |

Note: A specific binding affinity (Ki) for this compound to adenylyl cyclase has not been determined, though studies indicate it is very low. Similarly, a specific IC50 for the inverse agonism of 7-deacetyl-1,9-dideoxyforskolin on AC2 and for P-gp inhibition by this compound are not available in the reviewed literature.

cAMP-Independent Biological Activities

Beyond its role as an inactive adenylyl cyclase probe, this compound exhibits distinct biological effects.

Calcium Channel Blockade

In rat cerebellar granule cells, this compound has been shown to act as a blocker of voltage-activated calcium channels.[11] It reduces the increase in intracellular calcium concentration induced by membrane depolarization with potassium chloride, with an estimated IC50 of 54 µM.[11] Patch-clamp experiments further confirmed that 100 µM this compound inhibits voltage-activated Ca2+ currents by 63%, an effect not observed with forskolin under the same conditions.[11] This blocking effect does not appear to be specific to a particular subtype of calcium channel.[11]

Interaction with P-glycoprotein (MDR1)

This compound interacts with the P-glycoprotein (P-gp) multidrug transporter, a key protein involved in multidrug resistance in cancer cells.[12][13] Both forskolin and this compound have been shown to enhance the cytotoxicity of adriamycin in cells that overexpress P-glycoprotein.[1] Furthermore, this compound was found to be more effective than forskolin at inhibiting the photolabeling of P-glycoprotein, indicating a direct interaction.[1] This suggests that this compound may act as a chemosensitizing agent, partially reversing multidrug resistance through its interaction with P-gp.[1]

Signaling Pathways and Experimental Workflows

Figure 1: Adenylyl cyclase signaling pathway showing the direct activation by forskolin and the non-activating binding of this compound.

Figure 2: Experimental workflow for assessing P-glycoprotein inhibition using a Rhodamine 123 accumulation assay.

Experimental Protocols

Adenylyl Cyclase Activity Assay (Negative Control)

This protocol is adapted from methodologies that use this compound as a negative control to confirm that an observed effect of forskolin is mediated by adenylyl cyclase activation.[1]

1. Preparation of Cellular Membranes:

-

Cell Culture: Culture cells of interest (e.g., HEK293, Sf9) expressing the adenylyl cyclase isoform(s) of interest to high density.

-

Harvesting: Scrape cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EDTA) containing a protease inhibitor cocktail.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells.

-

Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C).

-

Final Pellet: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Adenylyl Cyclase Activity Assay:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM ATP), an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

-

Addition of Compounds: Add forskolin (positive control, e.g., 10 µM final concentration), this compound (negative control, e.g., 10-100 µM final concentration), or vehicle (e.g., DMSO) to respective wells.

-

Initiation of Reaction: Add the prepared cell membranes (e.g., 10-20 µg of protein) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C or 37°C for 15-30 minutes.

-

Termination: Stop the reaction by adding a stopping solution (e.g., 0.1 M HCl or a lysis reagent from a cAMP detection kit).

-

cAMP Detection: Quantify the amount of cAMP produced using a commercially available kit (e.g., ELISA, HTRF, or luminescence-based assay) according to the manufacturer's instructions.

Fura-2 Microfluorimetry for Calcium Channel Activity

This protocol is based on the methodology used to determine the Ca2+ channel blocking activity of this compound in rat cerebellar granule cells.[11]

1. Cell Preparation and Dye Loading:

-

Cell Culture: Culture primary rat cerebellar granule cells on glass coverslips.

-

Dye Loading: Incubate the cells with a loading buffer containing the Ca2+-sensitive fluorescent dye Fura-2 AM (e.g., 5 µM) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in a physiological salt solution (e.g., HEPES-buffered saline) for 30-60 minutes at room temperature in the dark.

-

De-esterification: Wash the cells with the physiological salt solution and allow for an additional 30 minutes to ensure complete de-esterification of the Fura-2 AM by intracellular esterases.

2. Calcium Imaging:

-

Microscopy Setup: Mount the coverslip onto the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

-

Perfusion: Continuously perfuse the cells with the physiological salt solution.

-

Excitation and Emission: Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

-

Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio for a stable period.

-

Cell Depolarization: Induce membrane depolarization and Ca2+ influx by switching to a high potassium solution (e.g., containing 30 mM KCl).

-

Compound Application: After a washout period and return to baseline, perfuse the cells with a solution containing the desired concentration of this compound for several minutes.

-

Second Depolarization: While still in the presence of this compound, apply the high potassium solution again to measure the inhibited Ca2+ influx.

-

Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio to determine the intracellular Ca2+ concentration. Compare the peak response in the presence and absence of this compound to determine the percentage of inhibition and calculate the IC50 from a dose-response curve.

Conclusion

This compound serves as a critical research tool, primarily as a negative control to delineate the cAMP-dependent actions of forskolin. Its inability to activate adenylyl cyclase, coupled with its ability to interact with the enzyme's catalytic subunits, provides valuable insights into the structure-activity relationships of diterpene activators. Furthermore, the cAMP-independent activities of this compound, including its roles as a calcium channel blocker and an inhibitor of the P-glycoprotein multidrug transporter, open avenues for its use in studying these distinct physiological processes. For researchers in pharmacology and drug development, a thorough understanding of the multifaceted biological profile of this compound is essential for the rigorous design and interpretation of experiments in cellular signaling and transport.

References

- 1. Interaction of forskolin with the P-glycoprotein multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. International Union of Basic and Clinical Pharmacology. CI. Structures and Small Molecule Modulators of Mammalian Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodamine Inhibitors of P-glycoprotein: An Amide/Thioamide “Switch” for ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [125I]-labeled forskolin analogs which discriminate adenylyl cyclase and a glucose transporter: pharmacological characterization and localization of binding sites in rat brain by in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of the type 7 adenylyl cyclase isoform in alcohol use disorder and depression [frontiersin.org]

- 10. Conversion of forskolin-insensitive to forskolin-sensitive (mouse-type IX) adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential Inhibition of Various Adenylyl Cyclase Isoforms and Soluble Guanylyl Cyclase by 2′,3′-O-(2,4,6-Trinitrophenyl)-Substituted Nucleoside 5′-Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Forskolin and Its Inactive Analog, 1,9-Dideoxyforskolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of forskolin (B1673556), a potent activator of adenylyl cyclase, and its structural analog, 1,9-dideoxyforskolin. While structurally similar, this compound lacks the critical hydroxyl groups necessary for adenylyl cyclase activation, rendering it a valuable negative control in research settings. This document details their respective mechanisms of action, presents quantitative data on their biological activities, outlines experimental protocols for their study, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction

Forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, is a widely utilized research tool due to its ability to directly activate most isoforms of adenylyl cyclase, leading to a rapid increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This property makes it invaluable for studying cAMP-mediated signaling pathways. In contrast, this compound, a synthetic analog, is largely inactive at adenylyl cyclase and is therefore an ideal negative control to delineate cAMP-dependent effects from other potential off-target actions of forskolin.[3][4] This guide serves to elucidate the key differences between these two compounds, providing a technical resource for their appropriate use in experimental design.

Chemical Structures and Mechanism of Action

The primary structural difference between forskolin and this compound lies in the absence of hydroxyl groups at the 1 and 9 positions in the latter. These hydroxyl groups on forskolin are critical for its interaction with and activation of the adenylyl cyclase enzyme.[4][5] Forskolin activates adenylyl cyclase by binding to a specific site on the catalytic subunit, which promotes a conformational change that enhances the enzyme's catalytic activity, converting ATP to cAMP.

This compound, lacking these key hydroxyl groups, does not effectively bind to or activate adenylyl cyclase.[4] Consequently, it does not significantly increase intracellular cAMP levels and serves to confirm that an observed effect of forskolin is indeed mediated by the cAMP pathway. While largely inactive on adenylyl cyclase, this compound has been reported to exhibit other biological activities, such as blocking voltage-activated Ca2+ channels, albeit at higher concentrations.[6]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters differentiating the biological activities of forskolin and this compound.

| Table 1: Potency of Forskolin in Adenylyl Cyclase Activation | |

| Parameter | Value |

| EC50 for Adenylyl Cyclase Activation (rat brain) | 4 µM[7] |

| EC50 for Adenylyl Cyclase Activation (rat cerebral cortical membranes) | 5-10 µM[8][9] |

| EC50 for cAMP increase in intact S49 cells | 5 µM[7] |

| EC50 for direct cAMP accumulation in C6-2B cells | >50 µM[10] |

| EC50 for increasing (-)-isoproterenol potency in C6-2B cells | 22 nM[10] |

| Table 2: Binding Affinity and Other Activities | |

| Compound | Parameter |

| Forskolin | Kd for Adenylyl Cyclase (in the presence of Gsα) |

| Forskolin | Kd for Adenylyl Cyclase (in the absence of Gsα) |

| This compound | IC50 for blocking voltage-activated Ca2+ currents |

Experimental Protocols

In Vitro Adenylyl Cyclase Activation Assay

This protocol outlines a general method for measuring the activation of adenylyl cyclase in response to forskolin, using this compound as a negative control.

4.1.1. Materials

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Assay buffer (e.g., HBSS)

-

Forskolin stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

3-isobutyl-1-methylxanthine (IBMX) stock solution (a phosphodiesterase inhibitor)

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well microplate

4.1.2. Procedure

-

Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.[11] Passage cells upon reaching 80-90% confluency.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 to 50,000 cells per well and incubate overnight to allow for attachment.[11][12]

-

Compound Preparation: Prepare serial dilutions of forskolin and this compound in assay buffer. Include a vehicle control (DMSO).

-

Assay: a. Aspirate the growth medium from the wells and wash once with assay buffer. b. Add assay buffer containing a phosphodiesterase inhibitor, such as 100-500 µM IBMX, to each well and incubate for 15-30 minutes at 37°C.[13] c. Add the prepared dilutions of forskolin, this compound, or vehicle control to the respective wells. d. Incubate for 15-30 minutes at 37°C.[12]

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Determine the concentration of cAMP in each well and plot the dose-response curves to calculate EC50 values for forskolin. Compare the response to that of this compound, which should show no significant increase in cAMP.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway Diagram

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the distinct interactions of forskolin and this compound.

Caption: Adenylyl cyclase signaling pathway.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical adenylyl cyclase activation assay.

Caption: Adenylyl cyclase activation assay workflow.

Conclusion

Forskolin and this compound represent a powerful toolset for the investigation of cAMP-dependent signaling pathways. The potent activating properties of forskolin, coupled with the inert nature of this compound at adenylyl cyclase, allows for rigorous experimental design and the confident attribution of observed cellular effects to the modulation of cAMP levels. This guide provides the foundational technical information necessary for researchers, scientists, and drug development professionals to effectively utilize these compounds in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Natural cAMP Elevating Compound Forskolin in Cancer Therapy: Is It Time? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Structure-activity relationships for activation of adenylate cyclase by the diterpene forskolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forskolin's structural analogue this compound has Ca2+ channel blocker-like action in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Forskolin Dose Response in HEK293 Cells [moleculardevices.com]

- 13. researchgate.net [researchgate.net]

1,9-Dideoxyforskolin: A Technical Guide to its Discovery, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dideoxyforskolin, a synthetic analogue of the labdane (B1241275) diterpene forskolin (B1673556), serves as a critical tool in cellular biology and pharmacology. Unlike its parent compound, which is a potent activator of adenylyl cyclase, this compound is biologically inactive in this regard, making it an ideal negative control for studying cAMP-mediated signaling pathways.[1] This guide provides a comprehensive overview of the discovery, synthesis, and key biological activities of this compound, with a focus on its applications in research. It details experimental protocols for its synthesis and biological evaluation, presents quantitative data in a structured format, and visualizes relevant cellular pathways and workflows.

Discovery and History

This compound is not a naturally occurring compound found in the plant Coleus forskohlii, the source of forskolin. Instead, it was first created as a synthetic derivative. Its primary role in scientific research emerged from the need to distinguish the cAMP-dependent effects of forskolin from its other, non-cAMP-mediated activities. By removing the hydroxyl groups at the 1 and 9 positions of the forskolin molecule, the resulting this compound loses its ability to activate adenylyl cyclase.[1] This property has made it an indispensable tool for researchers to validate that an observed biological effect of forskolin is indeed mediated by the accumulation of cyclic AMP. Beyond its use as a negative control, studies have revealed that this compound possesses its own distinct biological activities, notably as an inhibitor of glucose transport and as a blocker of certain ion channels.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄O₅ | [2][3] |

| Molecular Weight | 378.50 g/mol | [2][3] |

| CAS Number | 64657-18-7 | [2][3] |

| Appearance | White to off-white solid | [2][4] |

| Optical Activity | [α]²⁶/D +93.6° (c = 6.12 in chloroform) | [1][2][4] |

| Solubility | Chloroform: 50 mg/mL, Methanol: 28 mg/mL, Ethanol: 6.6 mg/mL, DMSO: 3 mg/mL, Insoluble in dilute aqueous acid and base | [1][2][4] |

Synthesis of this compound

The first synthesis of this compound was achieved from ptychantin A, a naturally occurring diterpene isolated from the liverwort Ptychanthus striatus.[5][6] The synthesis is an 8-step process with an overall yield of 37%.[5][6]

Experimental Protocol: Synthesis from Ptychantin A

The following is a generalized protocol based on the key transformations described in the literature. For a detailed, step-by-step procedure, it is recommended to consult the original research article by Hagiwara et al.

-

Starting Material: Ptychantin A.

-

Key Steps:

-

The synthesis involves a series of protection and deprotection steps of the various hydroxyl groups.

-

A crucial step is the removal of the hydroxyl group at the 1-position. This is achieved through a solid-state thiocarbonylimidazolation followed by a radical cleavage.[2][5]

-

The removal of the 9α-hydroxy group is another key transformation.

-

-

Purification: The final product and intermediates are typically purified using column chromatography on silica (B1680970) gel.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily characterized by its lack of adenylyl cyclase stimulation and its inhibitory effects on glucose transporters and ion channels.

Adenylyl Cyclase Activity

This compound is considered biologically inactive towards adenylyl cyclase and is therefore a valuable negative control for forskolin.[1] Studies on various adenylyl cyclase isoforms have shown that this compound does not stimulate cAMP production.[7][8]

This protocol provides a general framework for assessing the effect of this compound on adenylyl cyclase activity.

-

Membrane Preparation:

-

Isolate crude membranes from cells or tissues expressing the adenylyl cyclase isoform of interest.

-

Homogenize cells in a hypotonic lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Adenylyl Cyclase Assay:

-

Incubate the membrane preparation with varying concentrations of this compound, forskolin (as a positive control), and a vehicle control.

-

Initiate the enzymatic reaction by adding a reaction mixture containing ATP, Mg²⁺, and a phosphodiesterase inhibitor (e.g., IBMX).

-

Incubate at 37°C for a defined period.

-

Terminate the reaction.

-

-

cAMP Quantification:

-

Measure the amount of cAMP produced using a commercially available ELISA or radioimmunoassay (RIA) kit.

-

Glucose Transport Inhibition

This compound has been identified as an inhibitor of glucose transport.[5]

| Parameter | Value | Cell/System | Reference |

| EC₅₀ (Glucose Transport Inhibition) | ~12.8 µM | Rat Adipocytes | [9] |

A common method to assess glucose transport inhibition is to measure the uptake of a radiolabeled glucose analogue, such as 2-deoxy-D-[³H]glucose.

-

Cell Culture: Culture cells of interest (e.g., adipocytes, myocytes) to an appropriate confluency.

-

Pre-incubation: Incubate the cells with varying concentrations of this compound or a vehicle control in a glucose-free buffer.

-

Glucose Uptake: Initiate glucose uptake by adding a buffer containing radiolabeled 2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose.

-

Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the protein concentration of the cell lysate and calculate the percentage of inhibition compared to the vehicle control.

Ion Channel Activity

This compound has been shown to have a Ca²⁺ channel blocker-like action in rat cerebellar granule cells.[10]

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (Ca²⁺ Channel Blockade) | ~54 µM | Rat Cerebellar Granule Cells | [10] |

| Inhibition of voltage-activated Ca²⁺ currents (at 100 µM) | ~63% | Rat Cerebellar Granule Cells | [10] |

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.

-

Cell Preparation: Prepare primary cultures of neurons (e.g., cerebellar granule cells) or cell lines expressing the ion channel of interest.

-

Recording Setup: Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal between a glass micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

-

Voltage Protocol: Apply a voltage protocol to elicit ion channel currents (e.g., a series of depolarizing voltage steps to activate voltage-gated Ca²⁺ channels).

-

Compound Application: Perfuse the cell with a control solution and then with a solution containing this compound at various concentrations.

-

Data Acquisition and Analysis: Record the ion channel currents before, during, and after the application of the compound. Analyze the data to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence.

Conclusion

This compound is a vital synthetic tool for researchers in various fields of biology and pharmacology. Its inability to activate adenylyl cyclase makes it an excellent negative control for dissecting cAMP-dependent signaling pathways. Furthermore, its distinct inhibitory effects on glucose transporters and ion channels highlight the importance of considering potential off-target effects of forskolin and provide avenues for the development of new pharmacological probes. The experimental protocols and data presented in this guide offer a valuable resource for scientists utilizing this compound in their research endeavors.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Collection - Synthetic Transformation of Ptychantin into Forskolin and this compound - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 3. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Pharmacological Profile of 1,9-Dideoxyforskolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dideoxyforskolin, a derivative of the labdane (B1241275) diterpene forskolin (B1673556), serves as an indispensable tool in pharmacological research. Unlike its parent compound, which is a potent activator of adenylyl cyclase, this compound is biologically inactive in this regard, making it an ideal negative control for studies investigating cAMP-mediated signaling pathways. However, emerging evidence has revealed a distinct pharmacological profile for this compound, characterized by a range of cAMP-independent effects. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its interactions with ion channels and glucose transporters. Detailed experimental protocols and visualizations of relevant signaling pathways are presented to facilitate its effective use in research and drug development.

Core Pharmacological Activities

This compound's primary utility stems from its inability to activate adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This property makes it an excellent negative control in experiments designed to elucidate the effects of forskolin-induced cAMP elevation. However, it is crucial for researchers to be aware of its off-target, cAMP-independent activities to avoid misinterpretation of experimental results. These activities primarily involve the modulation of ion channels and glucose transporters.

Interaction with Adenylyl Cyclase

This compound does not stimulate adenylyl cyclase.[1][2][3] This inactivity is attributed to the absence of hydroxyl groups at the 1 and 9 positions of the forskolin molecule, which are critical for the activation of the enzyme.

Effects on Ion Channels

This compound has been shown to modulate the activity of several types of ion channels through mechanisms that are independent of cAMP signaling.

-

Voltage-Gated Calcium (Ca2+) Channels: this compound acts as a blocker of voltage-activated Ca2+ channels.[4][5] In rat cerebellar granule cells, it has been shown to reduce the increase in intracellular calcium concentration ([Ca2+]i) in response to membrane depolarization with an estimated IC50 of 54 µM.[6]

-

Nicotinic Acetylcholine (B1216132) (nACh) Receptors: This compound is a blocker of nicotinic acetylcholine receptors.[5] Patch-clamp studies have demonstrated that it can fast and reversibly block nACh receptor currents in chromaffin cells.[5] While the direct Ki or IC50 for nAChR binding by this compound is not definitively reported in the available literature, studies on its parent compound, forskolin, have shown Ki values of 6.5 µM and 22 µM for Torpedo and mouse nACh receptors, respectively.[7] this compound has been described as being more potent than forskolin as a nicotinic acetylcholine receptor blocker.[5]

-

Voltage-Gated Potassium (K+) Channels: this compound has been observed to alter the gating of voltage-dependent potassium channels in a manner independent of adenylyl cyclase activation.[2] It has been shown to inhibit the delayed K+ current (IK) with an approximate IC50 of 80 µM.[8]

-

Voltage-Gated Sodium (Na+) Channels: Evidence suggests that this compound can also affect voltage-gated sodium channels, augmenting late channel activity in a cAMP-independent fashion.[9]

Inhibition of Glucose Transport

This compound is an inhibitor of the GLUT1 glucose transporter.[10] This inhibition is significant as GLUT1 is a primary transporter for basal glucose uptake in many cell types, and its overexpression is a hallmark of various cancers. While a specific Ki value for this compound is not available, its parent compound, forskolin, has a reported dissociation constant (Kd) of 1.8 µM for GLUT1.[11] this compound has been shown to have an equivalent effect to forskolin in lowering retinal glucose in diabetic models, indicating its potential as a tool for studying glucose transport.[10]

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological effects of this compound.

| Target | Effect | Value | Species/Cell Type | Reference |

| Adenylyl Cyclase | Activation | Inactive | Not Applicable | [1][2][3] |

| Voltage-Gated Ca2+ Channels | Inhibition | IC50: 54 µM | Rat cerebellar granule cells | [6] |

| Voltage-Gated K+ Channels (delayed rectifier) | Inhibition | IC50: ~80 µM | Toad nodes of Ranvier | [8] |

| Nicotinic Acetylcholine Receptors | Inhibition | More potent than forskolin (Forskolin Ki: 6.5-22 µM) | Chromaffin cells | [5][7] |

| GLUT1 Glucose Transporter | Inhibition | Effect equivalent to forskolin (Forskolin Kd: 1.8 µM) | Not Specified | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from various sources and should be adapted to specific experimental conditions.

Adenylyl Cyclase Activity Assay (Negative Control)

This protocol outlines the use of this compound as a negative control in an adenylyl cyclase activity assay.

Objective: To confirm that the effects of a test compound are mediated by adenylyl cyclase activation by comparing its activity to that of forskolin (positive control) and this compound (negative control).

Materials:

-

Cell membranes expressing the adenylyl cyclase of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP.

-

ATP regenerating system (e.g., 10 mM creatine (B1669601) phosphate, 50 µg/mL creatine kinase).

-

Phosphodiesterase inhibitor (e.g., 100 µM IBMX).

-

Forskolin (positive control).

-

This compound (negative control).

-

Test compound.

-

cAMP detection kit (e.g., ELISA-based).

Procedure:

-

Prepare cell membranes by homogenization and differential centrifugation.

-

Resuspend the membrane pellet in Assay Buffer.

-

In a 96-well plate, add 20 µL of Assay Buffer containing the ATP regenerating system and phosphodiesterase inhibitor.

-

Add 10 µL of forskolin, this compound, test compound, or vehicle (for basal activity) at desired concentrations.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M HCl.

-

Centrifuge the plate at 1000 x g for 10 minutes.

-

Use the supernatant to determine the amount of cAMP produced using a commercial cAMP detection kit according to the manufacturer's instructions.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a competitive binding assay to assess the interaction of this compound with nicotinic acetylcholine receptors.

Objective: To determine the binding affinity (Ki) of this compound for nAChRs.

Materials:

-

Membrane preparation from a source rich in nAChRs (e.g., rat brain cortex or cells expressing a specific nAChR subtype).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Radioligand: e.g., [³H]-Nicotine or [³H]-Cytisine.

-

Non-labeled nicotine (B1678760) (for determining non-specific binding).

-

This compound.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

In a 96-well plate, add 50 µL of membrane preparation (50-100 µg protein).

-

Add 25 µL of varying concentrations of this compound.

-

For total binding, add 25 µL of Binding Buffer.

-

For non-specific binding, add 25 µL of a high concentration of non-labeled nicotine (e.g., 100 µM).

-

Add 25 µL of the radioligand at a concentration close to its Kd.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold Binding Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Glucose Uptake Inhibition Assay

This protocol details a method to measure the inhibitory effect of this compound on glucose uptake in cells.

Objective: To determine the IC50 of this compound for the inhibition of glucose transport.

Materials:

-

Cell line with high GLUT1 expression (e.g., HeLa or A549 cancer cells).

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer: 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4.

-

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).

-

This compound.

-

Phloretin or Cytochalasin B (positive controls for GLUT inhibition).

-

Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

-

Scintillation cocktail (for radiolabeled glucose).

Procedure:

-

Seed cells in a 24-well plate and grow to near confluence.

-

Wash the cells twice with warm KRPH buffer.

-

Pre-incubate the cells for 15 minutes at 37°C with KRPH buffer containing various concentrations of this compound or a positive control inhibitor.

-

Initiate glucose uptake by adding 2-Deoxy-D-[³H]glucose (final concentration 0.5-1 µCi/mL) or 2-NBDG (final concentration 50-100 µM).

-

Incubate for 5-10 minutes at 37°C.

-

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRPH buffer.

-

Lyse the cells with lysis buffer.

-

For radiolabeled glucose, transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

For fluorescent glucose, measure the fluorescence of the lysate using a plate reader.

-

Determine the protein concentration in each well to normalize the data.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the pharmacological profile of this compound.

Signaling Pathways

Caption: Overview of the distinct signaling pathways modulated by this compound.

Experimental Workflows

Caption: Standard experimental workflows for characterizing this compound's activity.

Conclusion

This compound is a multifaceted pharmacological tool. While its primary role as a negative control in cAMP signaling studies is well-established, its cAMP-independent effects on ion channels and glucose transporters are of growing interest. A thorough understanding of this dual pharmacological profile is essential for the accurate design and interpretation of experiments. This guide provides a comprehensive overview of the known activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. As research continues to uncover the nuances of its interactions with various cellular targets, this compound will undoubtedly remain a valuable compound in the arsenal (B13267) of researchers and drug development professionals.

References

- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of forskolin on voltage-gated K+ channels is independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential effects of forskolin and 1,9-dideoxy-forskolin on nicotinic receptor- and K+-induced responses in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forskolin acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of voltage-dependent Na+ and K+ currents by forskolin in nodes of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. D-Glucose, forskolin and cytochalasin B affinities for the glucose transporter Glut1. Study of pH and reconstitution effects by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Targets of 1,9-Dideoxyforskolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dideoxyforskolin, a derivative of the labdane (B1241275) diterpene forskolin (B1673556), has emerged as a critical tool in cellular biology and pharmacology. Unlike its parent compound, which is a potent activator of adenylyl cyclase, this compound lacks this activity, rendering it an invaluable negative control in studies of cAMP-mediated signaling pathways. However, its biological functions extend beyond this role. Emerging evidence has identified several distinct cellular targets of this compound, revealing a pharmacological profile independent of adenylyl cyclase activation. This technical guide provides an in-depth overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Cellular Targets

The primary cellular targets of this compound identified to date include facilitative glucose transporters and specific ion channels. Its interaction with these targets underscores its potential as a modulator of cellular transport and excitability.

Facilitative Glucose Transporters (GLUTs)

This compound has been shown to be an inhibitor of facilitative glucose transporters, particularly GLUT1. This inhibition is significant as it is independent of adenylyl cyclase activation, a pathway that can also influence glucose transport. The inhibitory effect of this compound on glucose uptake has been demonstrated in various cell types, including adipocytes and red blood cells. Systemic treatment with this compound has been shown to lower retinal glucose levels in diabetic mice, an effect equivalent to that of forskolin, indicating that this action is independent of cAMP signaling[1]. While the precise IC50 value for this compound's inhibition of GLUT1 is not consistently reported across studies, its ability to bind to GLUT1 is evident[1].

Voltage-Gated Calcium Channels

A significant cAMP-independent effect of this compound is its role as a blocker of voltage-activated Ca2+ channels. In rat cerebellar granule cells, this compound was found to reduce the increase in intracellular calcium concentration ([Ca]i) induced by membrane depolarization. This blockade is not specific to a particular Ca2+ channel type.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

This compound also exhibits inhibitory effects on nicotinic acetylcholine receptors. This action, like its other effects, is not mediated by adenylyl cyclase. Studies on chromaffin cells have shown that this compound effectively blocks nicotinic acetylcholine receptor currents[2]. It has been suggested that this effect might be attributed to a potent local anesthetic-like property of the molecule[3].

Data Presentation: Quantitative Analysis

The following table summarizes the available quantitative data on the interaction of this compound with its known cellular targets.

| Target | Cell Type/System | Method | Parameter | Value | Reference |

| Voltage-Gated Ca2+ Channels | Rat Cerebellar Granule Cells | Fura-2 Microfluorimetry | IC50 | 54 µM | [2] |

| Voltage-Gated Ca2+ Currents | Rat Cerebellar Granule Cells | Patch-Clamp | % Inhibition at 100 µM | 63% | [2] |

| Nicotinic Acetylcholine Receptor Currents | Chromaffin Cells | Patch-Clamp | Observation | Effective blockade | [2] |

| Glucose Transporter (GLUT1) | Diabetic Mice Retina | In vivo glucose measurement | Observation | Lowered retinal glucose | [1] |

Note: Specific IC50 or Ki values for the inhibition of glucose transporters and nicotinic acetylcholine receptors by this compound are not consistently available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the cellular targets of this compound.

Measurement of Adenylyl Cyclase Activity

This assay is fundamental to confirm the lack of adenylyl cyclase activation by this compound, establishing it as a negative control for forskolin.

Principle: The assay measures the enzymatic conversion of ATP to cyclic AMP (cAMP) in cell membranes or purified enzyme preparations. The amount of cAMP produced is then quantified, typically using a competitive binding assay with a labeled cAMP tracer or by chromatographic methods.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

-

Adenylyl Cyclase Assay:

-

Prepare a reaction mixture containing assay buffer, ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the test compounds (forskolin as a positive control, this compound, and a vehicle control).

-

Initiate the reaction by adding the membrane preparation to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid or by boiling).

-

-

cAMP Quantification:

-

Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay) or by separating and quantifying radiolabeled cAMP if [α-³²P]ATP was used as a substrate.

-

Inhibition of Glucose Transport Assay ([³H]-2-deoxyglucose Uptake)

This protocol is used to measure the inhibitory effect of this compound on glucose uptake in cultured cells.

Principle: Cells are incubated with a radiolabeled glucose analog, 2-deoxyglucose ([³H]-2-DG), which is transported into the cell and phosphorylated but not further metabolized, thus trapping it inside. The amount of intracellular radioactivity is proportional to the rate of glucose transport.

Protocol:

-

Cell Culture and Preparation:

-

Culture cells (e.g., adipocytes, myoblasts) to the desired confluency in appropriate culture plates.

-

Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) to remove any residual glucose.

-

-

Inhibition and Glucose Uptake:

-

Pre-incubate the cells with this compound at various concentrations (and appropriate controls) for a specified time.

-

Initiate glucose uptake by adding a solution containing [³H]-2-deoxyglucose and unlabeled 2-deoxyglucose.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-2-DG.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the glucose uptake data.

-

Calculate the percentage of inhibition of glucose uptake for each concentration of this compound.

-

Whole-Cell Patch-Clamp for Ion Channel Blockade

This electrophysiological technique is employed to directly measure the effect of this compound on ion channel currents, such as those from nicotinic acetylcholine receptors or voltage-gated calcium channels.

Principle: A glass micropipette with a very small tip is sealed onto the membrane of a single cell, allowing for the measurement of the electrical currents flowing through the ion channels in the entire cell membrane (whole-cell configuration).

Protocol:

-

Cell Preparation:

-

Plate cells (e.g., chromaffin cells, neurons) on coverslips suitable for microscopy and electrophysiological recording.

-

-

Recording Setup:

-

Place the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution.

-

Fill a glass micropipette with an internal solution that mimics the intracellular environment and mount it on the patch-clamp amplifier headstage.

-

-

Whole-Cell Recording:

-

Under visual guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a desired holding potential (e.g., -70 mV).

-

-

Drug Application and Data Acquisition:

-

Record baseline ion channel currents elicited by an agonist (for ligand-gated channels like nAChRs) or by a voltage step protocol (for voltage-gated channels).

-

Apply this compound to the cell via the perfusion system.

-

Record the ion channel currents in the presence of the compound.

-

Wash out the compound to observe the reversibility of the effect.

-

Analyze the recorded currents to determine the extent of channel blockade.

-